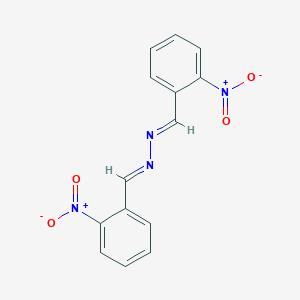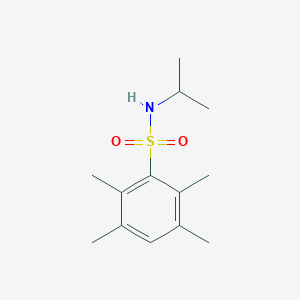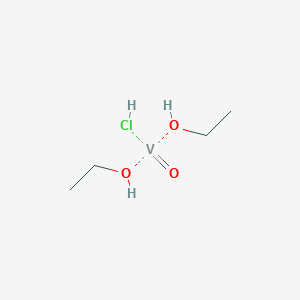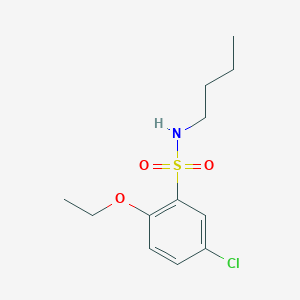![molecular formula C20H26N2O4S B239089 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that has been found to have a variety of biochemical and physiological effects. In
科学研究应用
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been used extensively in scientific research as a tool to study the noradrenergic system in the brain. It has been found to selectively destroy noradrenergic neurons in the locus coeruleus, which is a brain region that is involved in many physiological processes such as arousal, attention, and stress response. This compound has been used to study the role of the noradrenergic system in these processes, as well as in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia.
作用机制
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its selective destruction of noradrenergic neurons in the locus coeruleus. This occurs through the uptake of this compound into the noradrenergic neurons, where it is converted to a toxic metabolite that damages the neurons. The specific mechanism of this damage is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its destruction of noradrenergic neurons in the locus coeruleus. This can lead to a decrease in noradrenaline levels in the brain, which can result in a variety of effects such as changes in arousal, attention, and stress response. This compound has also been found to affect other neurotransmitter systems such as dopamine and serotonin, although the specific mechanisms of these effects are not fully understood.
实验室实验的优点和局限性
One advantage of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is its selectivity for noradrenergic neurons in the locus coeruleus. This allows for the specific study of the noradrenergic system without affecting other neuronal systems. However, one limitation is that the destruction of noradrenergic neurons is irreversible, which can make it difficult to study the long-term effects of noradrenaline depletion. Additionally, the use of this compound in animal models can be controversial due to its neurotoxic effects.
未来方向
There are many potential future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. This compound has been used to model these disorders in animal models, and further research could help to elucidate the underlying mechanisms and potential therapeutic targets. Additionally, research could focus on the development of new compounds that selectively target the noradrenergic system without the neurotoxic effects of this compound.
合成方法
The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,4-dimethylphenethylamine in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using column chromatography.
属性
分子式 |
C20H26N2O4S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-7-18(16(2)13-15)21-9-11-22(12-10-21)27(23,24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3 |
InChI 键 |
MBQYDYWCQPCOFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)


![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)

